3-[(Prop-2-yn-1-yloxy)methyl]pyrrolidine
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Overview
Description
3-[(Prop-2-yn-1-yloxy)methyl]pyrrolidine is an organic compound that features a pyrrolidine ring substituted with a prop-2-yn-1-yloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Prop-2-yn-1-yloxy)methyl]pyrrolidine typically involves the reaction of pyrrolidine with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an appropriate solvent like acetonitrile or dimethylformamide at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring proper purification techniques to obtain the desired product in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-[(Prop-2-yn-1-yloxy)methyl]pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, where the prop-2-yn-1-yloxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield alcohols or ketones, while reduction can produce alkanes or alkenes. Substitution reactions can result in various substituted pyrrolidine derivatives.
Scientific Research Applications
3-[(Prop-2-yn-1-yloxy)methyl]pyrrolidine has several applications in scientific research:
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-[(Prop-2-yn-1-yloxy)methyl]pyrrolidine involves its interaction with molecular targets such as enzymes or receptors. The prop-2-yn-1-yloxy group can participate in covalent bonding or non-covalent interactions, influencing the activity of the target molecule. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(prop-2-yn-1-yl)pyrrolidine-3-carboxylate hydrochloride: This compound has a similar pyrrolidine core but with a carboxylate ester group instead of the prop-2-yn-1-yloxy group.
1,3-Bis(prop-2-yn-1-yloxy)-2-((prop-2-yn-1-yloxy)methyl)propan-2-amine: This compound contains multiple prop-2-yn-1-yloxy groups, making it structurally more complex.
Uniqueness
3-[(Prop-2-yn-1-yloxy)methyl]pyrrolidine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activity. Its structure allows for versatile modifications, making it a valuable intermediate in organic synthesis and drug development.
Properties
Molecular Formula |
C8H13NO |
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Molecular Weight |
139.19 g/mol |
IUPAC Name |
3-(prop-2-ynoxymethyl)pyrrolidine |
InChI |
InChI=1S/C8H13NO/c1-2-5-10-7-8-3-4-9-6-8/h1,8-9H,3-7H2 |
InChI Key |
HWXGULUGUISDTL-UHFFFAOYSA-N |
Canonical SMILES |
C#CCOCC1CCNC1 |
Origin of Product |
United States |
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